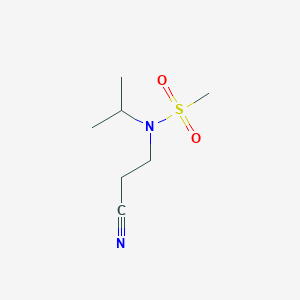

![molecular formula C16H18N2O3 B1518965 2-amino-N-[2-(4-methoxyphenoxy)ethyl]benzamide CAS No. 1018277-32-1](/img/structure/B1518965.png)

2-amino-N-[2-(4-methoxyphenoxy)ethyl]benzamide

Descripción general

Descripción

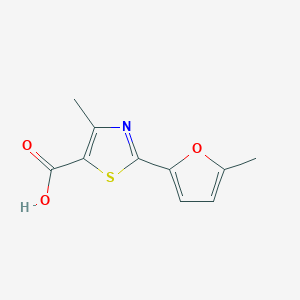

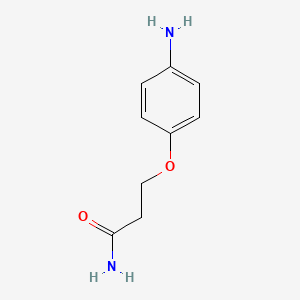

“2-amino-N-[2-(4-methoxyphenoxy)ethyl]benzamide” is a chemical compound with the CAS Number: 1018277-32-1 . It has a molecular weight of 286.33 .

Molecular Structure Analysis

The molecular structure of “2-amino-N-[2-(4-methoxyphenoxy)ethyl]benzamide” is complex, with multiple functional groups. It includes an amine group (NH2), a benzamide group, and a methoxyphenoxy group .

Physical And Chemical Properties Analysis

The compound “2-amino-N-[2-(4-methoxyphenoxy)ethyl]benzamide” has a molecular weight of 286.33 . It is stored at a temperature of 2

Aplicaciones Científicas De Investigación

Metalloligands in Magnetism

The research on metalloligands, such as those derived from ligands similar to 2-amino-N-[2-(4-methoxyphenoxy)ethyl]benzamide, has been applied to design single-molecule magnets (SMMs) and single-chain magnets (SCMs). These compounds, when coordinated with copper ions and lanthanide salts, form tetranuclear complexes and 1D chains exhibiting SMM and SCM behaviors. This indicates potential applications in quantum computing and information storage (Costes, Vendier, & Wernsdorfer, 2010).

Chemoselective N-benzoylation

The N-benzoylation of aminophenols, a process related to the synthesis of benzamides including compounds like 2-amino-N-[2-(4-methoxyphenoxy)ethyl]benzamide, is significant for creating compounds of biological interest. This chemoselective process has been employed to produce N-(2-hydroxyphenyl)benzamides, indicating their relevance in developing pharmacologically active molecules (Singh, Lakhan, & Singh, 2017).

Organogels and Photophysical Applications

Research on perylenetetracarboxylic diimide compounds, which share structural motifs with 2-amino-N-[2-(4-methoxyphenoxy)ethyl]benzamide, has led to the development of fluorescent gels. These gels, formed by compounds with specific hydrophobic and hydrophilic groups, exhibit properties that are useful in photophysical studies and material science, demonstrating their potential in sensor technologies and optoelectronic applications (Wu et al., 2011).

Antimycobacterial Compounds

A series of benzamides were synthesized and screened for antimycobacterial activity, showcasing the potential of amino-substituted benzamides in treating mycobacterial infections. Compounds with specific structural features exhibited higher activity against Mycobacterium species than standard treatments, highlighting their significance in developing new antimicrobial agents (Tengler et al., 2013).

Antioxidant Agents

A study on N-arylbenzamides with methoxy and hydroxy groups revealed their excellent antioxidative properties. These compounds, including variants of 2-amino-N-[2-(4-methoxyphenoxy)ethyl]benzamide, showed promising results as potential antioxidants, surpassing reference molecules in DPPH and FRAP assays. This research paves the way for developing new antioxidant agents based on the benzamide scaffold (Perin et al., 2018).

Propiedades

IUPAC Name |

2-amino-N-[2-(4-methoxyphenoxy)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-20-12-6-8-13(9-7-12)21-11-10-18-16(19)14-4-2-3-5-15(14)17/h2-9H,10-11,17H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWJAGDYKYKQDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-[2-(4-methoxyphenoxy)ethyl]benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

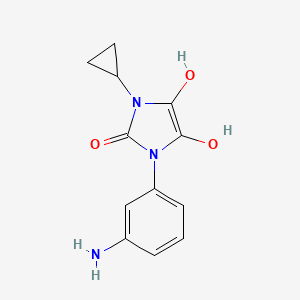

![2-[(2-Hydroxyethyl)(2,2,2-trifluoroethyl)amino]ethanol](/img/structure/B1518890.png)

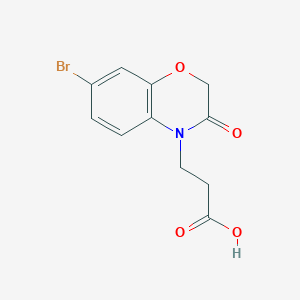

![4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline](/img/structure/B1518896.png)

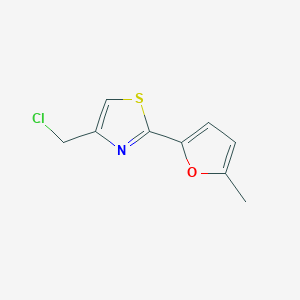

![Ethyl 3-cyano-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1518905.png)